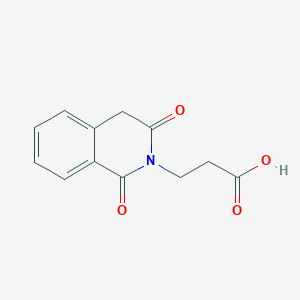
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- CAS Number : 75513-35-8
- PubChem CID : 4962537
The structure of the compound features a dioxoisoquinoline core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the potential of these compounds to inhibit leucine aminopeptidase (LAP), an enzyme implicated in tumor progression. The study utilized virtual screening and molecular docking techniques to identify compounds with promising LAP inhibitory activity .
Key Findings:
- Inhibition of LAP : The compound demonstrated effective inhibition of LAP, which is crucial in cancer metabolism.
- Cell Line Studies : The compound showed significant antiproliferative effects on human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma) with IC50 values indicating potent activity .
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : The compound has been shown to induce G1/S phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through various signaling pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the isoquinoline structure could enhance biological activity. For instance, substituents on the aromatic ring significantly influenced LAP inhibition and antiproliferative effects .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, 35 derivatives of isoquinoline were synthesized and tested for their LAP inhibitory activity. Among them, several displayed promising results with low micromolar IC50 values .
- Toxicological Assessments : Toxicity studies indicated a favorable safety profile for selected compounds, suggesting potential therapeutic applications in oncology .
Data Summary
| Compound ID | Chemical Name | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| 1 | This compound | 16.5 | HL-60, MCF-7, Raji | LAP Inhibition |
| 2 | Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate | 10.0 | Various Cancer Lines | G1/S Arrest |
Propiedades
IUPAC Name |
3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUYKZVLRIJEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407118 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75513-35-8 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













